3-(2-Aminoethyl)-1-propylurea

Description

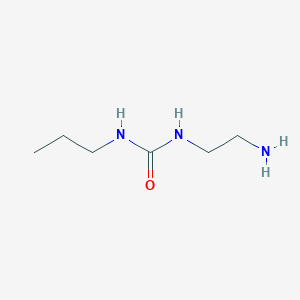

3-(2-Aminoethyl)-1-propylurea is an organic compound that features a urea moiety substituted with a 2-aminoethyl group and a propyl group

Properties

Molecular Formula |

C6H15N3O |

|---|---|

Molecular Weight |

145.20 g/mol |

IUPAC Name |

1-(2-aminoethyl)-3-propylurea |

InChI |

InChI=1S/C6H15N3O/c1-2-4-8-6(10)9-5-3-7/h2-5,7H2,1H3,(H2,8,9,10) |

InChI Key |

LFMJWAKHLFMSEN-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(=O)NCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1-propylurea typically involves the reaction of 2-aminoethylamine with propyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-Aminoethylamine+Propyl isocyanate→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1-propylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The amino and urea groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Substituted urea compounds with various functional groups.

Scientific Research Applications

3-(2-Aminoethyl)-1-propylurea has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: It can be used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1-propylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Tryptamine: An indole derivative with a similar 2-aminoethyl group.

Triethylenetetramine: A polyamine with multiple amino groups.

Methylamine: A simple amine with a single methyl group.

Uniqueness

3-(2-Aminoethyl)-1-propylurea is unique due to its combination of a urea moiety with a 2-aminoethyl group and a propyl group. This structure provides specific chemical properties and reactivity that distinguish it from other similar compounds.

Biological Activity

3-(2-Aminoethyl)-1-propylurea, also known as a derivative of propylurea, has garnered attention for its potential biological activities. This article reviews its biological mechanisms, applications, and relevant research findings, including case studies and data tables that illustrate its effects.

Molecular Formula : C5H13N3O

Molecular Weight : 115.18 g/mol

IUPAC Name : this compound

Structure : The compound features an amino group and a propyl chain attached to the urea moiety, which is critical for its biological interactions.

This compound exhibits several biological activities primarily through its interaction with various molecular targets. Its mechanism of action can be summarized as follows:

- Enzyme Inhibition : The compound acts as an enzyme inhibitor by binding to active sites, thereby altering metabolic pathways. This property is particularly relevant in therapeutic contexts where enzyme modulation is desired.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, suggesting it may mitigate neuronal damage in various models of neurodegeneration.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Neuroprotective Effects

A study conducted on PC12 cells demonstrated that treatment with this compound significantly reduced corticosterone-induced cell injury. The results indicated a protective effect against oxidative stress and apoptosis, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Case Study 2: Antimicrobial Activity

In vitro tests showed that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be promising, warranting further exploration into its use as an antimicrobial agent.

Research Findings

Recent research has focused on the synthesis and evaluation of various derivatives of this compound. These studies have aimed to enhance its biological efficacy and reduce potential side effects. Notable findings include:

- Structural Modifications : Alterations in the propyl chain length and branching have been shown to influence the compound's potency and selectivity for specific targets.

- Combination Therapies : Investigations into the synergistic effects of this compound with other pharmacological agents have shown enhanced therapeutic outcomes in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.